2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile

Catalog No.
S2997768
CAS No.
339098-98-5
M.F
C11H7NOS2
M. Wt
233.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitr...

CAS Number

339098-98-5

Product Name

2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile

IUPAC Name

2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile

Molecular Formula

C11H7NOS2

Molecular Weight

233.3

InChI

InChI=1S/C11H7NOS2/c12-6-5-8-3-4-10(15-8)11(13)9-2-1-7-14-9/h1-4,7H,5H2

InChI Key

ACXFNDXOHKVXSS-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)C2=CC=C(S2)CC#N

Solubility

not available

Application in Electrochemical Polymerization

Specific Scientific Field: This application falls under the field of Electrochemistry and Polymer Science .

Summary of the Application: The compound is used as a monomer for the production of conducting polymers, which are components for molecular electronics .

Methods of Application: The methods involve the synthesis of substituted 2,5-di (2-thienyl)pyrroles and their electrochemical polymerization .

Results or Outcomes: The resulting conducting polymers exhibit unique electrophysical and optical characteristics, making them suitable for various applications such as antistatic and anticorrosion coatings, bioelectrochemical sensors, artificial “muscles” and “electronic noses”, accumulator batteries and transistors, light-emitting diodes, transparent materials for electrodes .

Application in Synthesis of Thiazole Derivatives

Specific Scientific Field: This application is in the field of Organic Chemistry .

Summary of the Application: The compound is used in the synthesis of thiazole derivatives .

Methods of Application: The methods involve the condensation of two molecules of 2-(2-thienylcarbonyl)thioacetanilides catalyzed by piperidine .

Results or Outcomes: The reaction yields thiazole derivatives, as confirmed by X-ray crystal structure analysis .

Application in Organic Synthesis

Specific Scientific Field: This application falls under the field of Organic Synthesis .

Summary of the Application: Acetonitrile, a compound structurally similar to “2-[5-(2-Thienylcarbonyl)-2-thienyl]acetonitrile”, is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis .

Methods of Application: The methods involve the conversion reactions of acetonitrile as a building block, which have become one of the most-attractive fields in organic synthesis .

Results or Outcomes: The widespread use of acetonitrile has led to the development of new methods for the synthesis of a variety of important compounds .

Application in Heterocyclic Building Blocks

Specific Scientific Field: This application is in the field of Heterocyclic Chemistry .

Summary of the Application: “2-(2-Thienylcarbonyl)benzoic acid”, a compound structurally similar to “2-[5-(2-Thienylcarbonyl)-2-thienyl]acetonitrile”, is used as a heterocyclic building block .

Methods of Application: The methods involve the synthesis of heterocyclic compounds using “2-(2-Thienylcarbonyl)benzoic acid” as a building block .

Results or Outcomes: The resulting heterocyclic compounds have a wide range of applications in various fields .

Application in Cyanomethylation

Summary of the Application: Acetonitrile, a compound structurally similar to “2-[5-(2-Thienylcarbonyl)-2-thienyl]acetonitrile”, is used in cyanomethylation reactions .

Application in Synthesis of Tetrasubstituted Olefins

Summary of the Application: Acetonitrile, a compound structurally similar to “2-[5-(2-Thienylcarbonyl)-2-thienyl]acetonitrile”, is used in the synthesis of tetrasubstituted olefins .

Methods of Application: The methods involve the conversion reactions of acetonitrile as a building block .

Results or Outcomes: The resulting tetrasubstituted olefins have a wide range of applications in various fields .

2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile is a heterocyclic compound featuring a thiophene ring substituted with a carbonyl group and an acetonitrile moiety. This compound is characterized by its unique structure, which includes two thiophene rings connected by a carbonyl group, and an acetonitrile functional group. The presence of these functional groups contributes to its potential reactivity and biological activity.

Typical of thiophene derivatives, including nucleophilic substitutions and electrophilic additions. The carbonyl group can undergo reactions such as nucleophilic attack by amines or alcohols, leading to the formation of amides or esters, respectively. Additionally, the acetonitrile group may act as a nucleophile in reactions with electrophiles, further expanding the compound's reactivity profile.

Research has indicated that compounds containing thiophene derivatives exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activity of 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile may be linked to its ability to interact with biological targets such as enzymes or receptors involved in disease processes. For instance, thiophene derivatives have been studied for their potential as inhibitors of topoisomerase II, an enzyme critical for DNA replication and repair .

Several synthetic methods can be employed to produce 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile:

  • Multicomponent Reactions: A one-pot synthesis approach can be utilized where thiophene derivatives are reacted with acetonitrile in the presence of appropriate catalysts or reagents.
  • Condensation Reactions: The reaction between thiophene-2-carbaldehyde and malononitrile can yield intermediates that can be further processed to obtain the desired compound.
  • Functional Group Transformations: Starting from simpler thiophene derivatives, carbonyl groups can be introduced via oxidation reactions or by using carbonyl chlorides under controlled conditions .

The unique structure of 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile makes it suitable for various applications:

  • Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound in drug development.
  • Agricultural Chemicals: Its reactivity could be exploited in the synthesis of agrochemicals.
  • Material Science: Thiophene-based compounds are often used in organic electronics and photovoltaic devices due to their conductive properties.

Interaction studies involving 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile could focus on its binding affinity with biological targets such as proteins or enzymes. Techniques like molecular docking simulations and binding assays can elucidate how this compound interacts at the molecular level, providing insights into its mechanism of action and potential therapeutic effects.

Several compounds share structural similarities with 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
2-Thiophenecarboxylic AcidContains a single thiophene ringSimpler structure with carboxylic acid functionality
Thiophene-2-carbonitrileContains a single thiophene ring with nitrileLacks the additional carbonyl group
5-(Thiophen-2-carbonyl)-1H-pyrazoleContains pyrazole instead of acetonitrileExhibits different biological activity due to pyrazole ring

The uniqueness of 2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile lies in its dual thiophene structure combined with both carbonyl and acetonitrile functionalities, which may enhance its reactivity and biological profile compared to simpler analogs.

XLogP3

3

Dates

Modify: 2023-08-17

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